molecular formula C20H26N4O3S B2768220 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide CAS No. 1105205-16-0

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

Cat. No. B2768220
CAS RN: 1105205-16-0
M. Wt: 402.51
InChI Key: UKCSVFPSMDPVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a pyrazole, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of an amide group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Oncology and Drug Development

Compounds like TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, showcase the potential of specific chemical entities in cancer treatment. Phase I studies reveal insights into dose-limiting toxicities, maximum tolerated doses, and pharmacokinetics, essential for advancing oncological therapeutics (de Jonge et al., 2005).

Pharmacokinetics and Drug Metabolism

The study of drug metabolism is critical for understanding the safety and efficacy of pharmaceuticals. Research into compounds like mirabegron (YM178), a β3-adrenoceptor agonist, details the absorption, metabolism, and excretion of drugs, providing a foundation for developing medications with optimal pharmacokinetic profiles (Takusagawa et al., 2012).

Neuropharmacology

Compounds targeting specific neurotransmitter pathways can have significant implications for treating neurological and psychiatric disorders. Studies on novel compounds with potential anxiolytic effects, such as CGS 20625, shed light on new therapeutic avenues for anxiety disorders (Williams et al., 1989).

Chemoprevention and Immunomodulation

Research on retinoids like N-(4-hydroxyphenyl) retinamide (4-HPR) explores their role in cancer chemoprevention and potential immunoenhancing effects, highlighting the importance of such compounds in preventive oncology and immune regulation (Villa et al., 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. It’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, or developing new methods for its synthesis .

properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-3-15(14-7-5-4-6-8-14)20(26)22-19-16-12-28-13-17(16)23-24(19)11-18(25)21-9-10-27-2/h4-8,15H,3,9-13H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCSVFPSMDPVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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